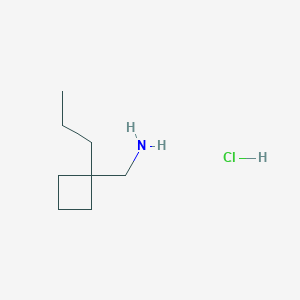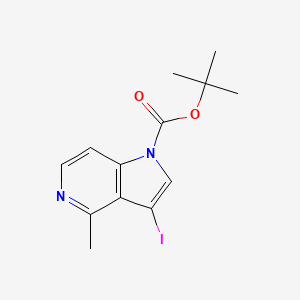
Chlorhydrate de (1-propylcyclobutyl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a hydrochloride salt form of (1-Propylcyclobutyl)methanamine, which is a cyclobutyl derivative. This compound is typically used in various chemical and pharmaceutical research applications.
Applications De Recherche Scientifique
(1-Propylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action:
The primary target of “(1-Propylcyclobutyl)methanamine hydrochloride” (also known as methenamine) is the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The key pathway involves the conversion of methenamine to formaldehyde. This occurs when the urine pH is sufficiently acidic. Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth .
Pharmacokinetics:
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s effectiveness. Alkaline urine reduces its conversion to formaldehyde, limiting its antibacterial action .
Result of Action:
- Cellular Effects : Bacterial cells are unable to maintain their integrity, resulting in cell lysis and elimination .
Action Environment:
Analyse Biochimique
Biochemical Properties
(1-Propylcyclobutyl)methanamine hydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors on the cell surface, influencing signal transduction pathways. The compound’s interaction with enzymes such as monoamine oxidase can lead to the modulation of neurotransmitter levels, affecting various physiological processes .
Cellular Effects
The effects of (1-Propylcyclobutyl)methanamine hydrochloride on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. These effects can result in modifications to gene expression profiles and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (1-Propylcyclobutyl)methanamine hydrochloride exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, leading to the activation or inhibition of signaling pathways. Additionally, the compound may inhibit or activate enzymes involved in neurotransmitter metabolism, resulting in changes to neurotransmitter levels and subsequent physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Propylcyclobutyl)methanamine hydrochloride can change over time due to factors such as stability and degradation. The compound is relatively stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1-Propylcyclobutyl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions to normal cellular function and potential toxicity .
Metabolic Pathways
(1-Propylcyclobutyl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. The compound can influence the levels of metabolites and alter metabolic flux within the cell. These interactions can have downstream effects on cellular processes and overall physiological function .
Transport and Distribution
Within cells and tissues, (1-Propylcyclobutyl)methanamine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the cell can determine its accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of (1-Propylcyclobutyl)methanamine hydrochloride is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of the compound can determine its interactions with target biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propylcyclobutyl)methanamine hydrochloride involves the reaction of cyclobutyl derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (1-Propylcyclobutyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Propylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Ethylcyclobutyl)methanamine
- (2,2-Diethylcyclopropyl)methanamine
- (1-Isobutylpyrrolidin-3-yl)methanamine
- (1-Morpholin-4-ylcycloheptyl)methanamine
Uniqueness
(1-Propylcyclobutyl)methanamine hydrochloride is unique due to its specific cyclobutyl structure and propylamine substitution, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1-propylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVQFLTZPYFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)




![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
